![molecular formula C25H22ClN5O2S B2504845 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-61-9](/img/structure/B2504845.png)
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
The compound “7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H18ClN5O2S . It has a molecular weight of 463.94 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 463.94 . More specific properties, such as melting point, boiling point, and solubility, are not available in the current resources.Scientific Research Applications
- STL085679 has been investigated for its potential as an antiproliferative agent against human cancer cell lines. Researchers have tested its efficacy in inhibiting cell growth and viability in gynecological cancers .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone , a novel heterocyclic system, was achieved using a retro Diels–Alder (RDA) procedure. This synthetic route provides a new scaffold for drug discovery and design .
- STL085679 derivatives belong to the quinazolinone family. An efficient transition-metal-free route to quinazolin-4(3H)-ones has been developed using a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
- The synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine involved an atom-economical, one-pot, three-step cascade process. This process engaged five reactive centers (amide, amine, carbonyl, azide, and alkyne) .
Antiproliferative Activity Against Cancer Cells
Heterocyclic System Synthesis
Transition-Metal-Free Route to Quinazolin-4(3H)-ones
Atom-Economical Cascade Process
Green Synthesis of [1,3,4]Thiadiazolo/Benzo[4,5]thiazolo Pyrimidines
properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-4-17-6-5-7-19(13-17)27-23-21-14-18(26)9-11-22(21)31-24(28-23)25(29-30-31)34(32,33)20-10-8-15(2)16(3)12-20/h5-14H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYDCNFNZEPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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